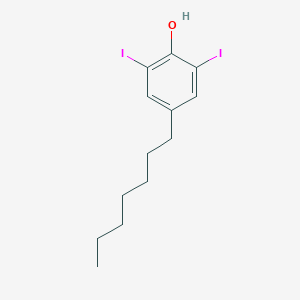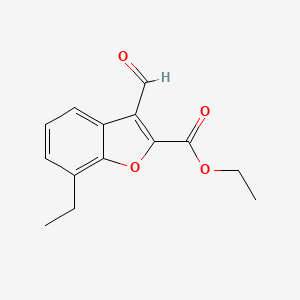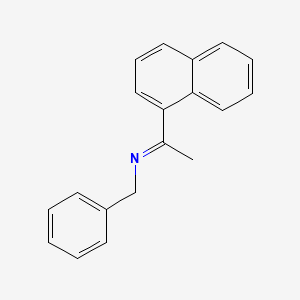
beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride is a coordination compound that features beryllium as the central metal atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride typically involves the reaction of beryllium chloride with 1,2,3,4,5-pentamethylcyclopenta-1,3-diene. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
BeCl2+C5Me5H→Be(C5Me5)Cl+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to maximize yield and purity. This may include the use of high-purity reagents, controlled temperatures, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form beryllium oxide and other by-products.
Reduction: Reduction reactions can convert the compound into beryllium metal and other reduced species.
Substitution: The chloride ligand can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Ligand substitution reactions typically involve nucleophiles like alkyl lithium or Grignard reagents.
Major Products
Oxidation: Beryllium oxide and various organic by-products.
Reduction: Beryllium metal and reduced organic compounds.
Substitution: New beryllium complexes with different ligands.
Applications De Recherche Scientifique
Beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other beryllium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials and as a component in specialized coatings.
Mécanisme D'action
The mechanism by which beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride exerts its effects involves coordination chemistry. The beryllium atom forms bonds with the ligands, creating a stable complex. This complex can interact with various molecular targets, such as enzymes or receptors, leading to specific biological or chemical effects. The pathways involved may include ligand exchange, redox reactions, and coordination to active sites on proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Beryllium;cyclopentadienyl;chloride
- Beryllium;1,2,3,4-tetramethylcyclopenta-1,3-diene;chloride
- Beryllium;1,2,3,4,5-hexamethylcyclopenta-1,3-diene;chloride
Uniqueness
Beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride is unique due to the presence of five methyl groups on the cyclopentadiene ring. This substitution pattern enhances the stability and reactivity of the compound compared to its analogs. The increased steric hindrance and electron-donating effects of the methyl groups can lead to distinct chemical behaviors and applications.
Propriétés
Numéro CAS |
112379-50-7 |
|---|---|
Formule moléculaire |
C10H15BeCl |
Poids moléculaire |
179.69 g/mol |
Nom IUPAC |
beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride |
InChI |
InChI=1S/C10H15.Be.ClH/c1-6-7(2)9(4)10(5)8(6)3;;/h1-5H3;;1H/q-1;+2;/p-1 |
Clé InChI |
LVAVTWHLFKLMMC-UHFFFAOYSA-M |
SMILES canonique |
[Be+2].C[C-]1C(=C(C(=C1C)C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B14296414.png)
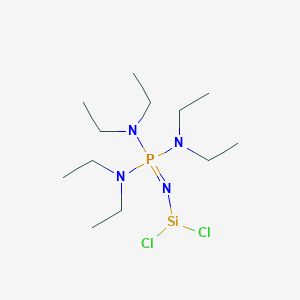
![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)

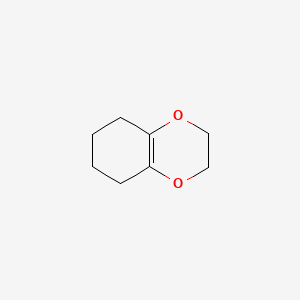

![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)

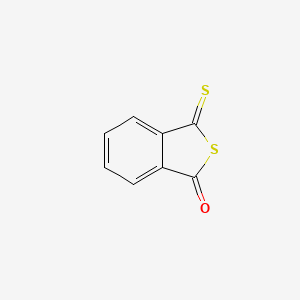
![2-[(13-Bromotridecyl)oxy]oxane](/img/structure/B14296457.png)
